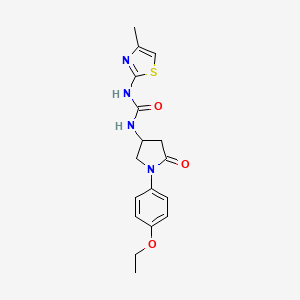

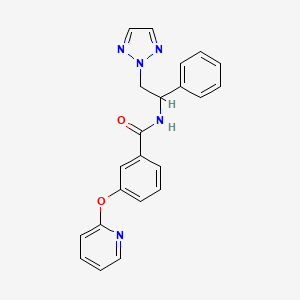

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

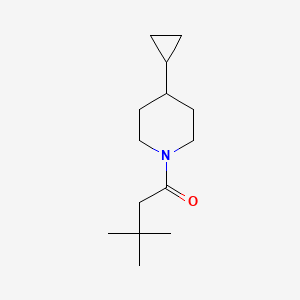

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as PTEB, is a novel compound that has gained significant attention in the field of medicinal chemistry. PTEB is a small molecule that belongs to the class of benzamide derivatives and is synthesized through a series of chemical reactions.

科学的研究の応用

Drug Discovery

The 1,2,3-triazole ring is a common motif in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. It exhibits high chemical stability and can mimic both E and Z amide bonds. This stability and versatility make it an excellent candidate for drug discovery, particularly in the development of new pharmaceuticals with potential applications in treating a range of diseases .

Organic Synthesis

In organic synthesis, the 1,2,3-triazole moiety serves as a stable scaffold for constructing complex molecules. Its strong dipole moment and hydrogen bonding ability allow it to participate in various chemical reactions, making it a valuable component in the synthesis of diverse organic compounds .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties. For example, polymers containing triazole units may exhibit increased thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced material applications .

Supramolecular Chemistry

1,2,3-Triazoles: are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies. These properties enable the design of novel molecular architectures and materials with specific functions .

Bioconjugation and Chemical Biology

The triazole ring can act as a linker in bioconjugation, connecting biomolecules like proteins, peptides, or nucleic acids with other chemical entities. This application is crucial in chemical biology for studying biological processes and developing therapeutic agents .

Fluorescent Imaging

Due to its electronic properties, the 1,2,3-triazole ring can be part of fluorescent probes. These probes are used in imaging techniques to visualize biological molecules and processes, providing insights into cellular functions and disease mechanisms .

Materials Science

Materials science benefits from the incorporation of triazole rings into materials to modify their electronic and optical properties. This can lead to the development of new materials for electronics, photonics, and energy storage applications .

Antimicrobial Activity

The 1,2,3-triazole derivatives have shown antimicrobial activity against various pathogens, including resistant strains. This makes them promising candidates for developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections .

特性

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-22(18-9-6-10-19(15-18)29-21-11-4-5-12-23-21)26-20(16-27-24-13-14-25-27)17-7-2-1-3-8-17/h1-15,20H,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOLEZJUYPFDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)